Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-
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Overview
Description
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is a synthetic steroid compound with significant applications in medicine and scientific research. It is known for its anti-inflammatory and immunosuppressive properties, making it a valuable compound in the treatment of various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- typically involves multiple steps starting from naturally occurring steroids. One common route involves the oxidation of pregnenolone to form the desired compound. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reagents such as sodium borohydride.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in cells, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory responses and the regulation of immune function. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Similar Compounds
Prednisone: Another synthetic steroid with similar anti-inflammatory properties.
Methylprednisolone: A methylated derivative with enhanced potency.
Budesonide: A related compound used in the treatment of respiratory conditions.
Uniqueness
Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl- is unique due to its specific chemical structure, which provides a balance of potency and reduced side effects compared to other steroids. Its ability to modulate immune responses with fewer adverse effects makes it a valuable compound in therapeutic applications .
Properties
CAS No. |
1323-45-1 |
---|---|
Molecular Formula |
C23H30O5 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-17-(3-hydroxypropanoyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C23H30O5/c1-21-8-5-15(26)11-14(21)3-4-16-17-6-9-23(13-25,19(28)7-10-24)22(17,2)12-18(27)20(16)21/h5,8,11,16-17,20,24-25H,3-4,6-7,9-10,12-13H2,1-2H3/t16-,17-,20+,21-,22-,23-/m0/s1 |
InChI Key |
APENJMWNTPYILZ-RFZYENFJSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@]2(CO)C(=O)CCO)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(CO)C(=O)CCO)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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